molecular formula C12H16N4O2 B5616973 3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine

3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine

Cat. No. B5616973
M. Wt: 248.28 g/mol
InChI Key: LENXMIPCTOTJEB-UHFFFAOYSA-N
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Description

3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine belongs to a class of heterocyclic compounds that have been actively investigated for various applications. Its synthesis and properties are derived from its unique molecular structure which includes oxadiazole and pyridazine moieties.

Synthesis Analysis

The synthesis of related compounds often involves reactions like the treatment of hydroxyimino derivatives with acids (Ogurtsov et al., 2018). Other methods include reactions of pyrazoloylhydroximoyl chloride with various amines and methylene compounds to afford derivatives (Zohdi et al., 1997).

Molecular Structure Analysis

The molecular structure of related pyridazine derivatives has been characterized using techniques like X-ray diffraction, revealing features such as planar molecules and unusual bond angles (Ogurtsov et al., 2018). These structural features significantly influence the compound's chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving this compound likely include cycloadditions, as demonstrated in related studies where pyridazine units undergo reactions leading to the formation of linear oligoheterocycles (Sauer et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For example, strong π-π stacking and hydrogen bonding interactions can result in high crystal density, as observed in similar compounds (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often determined by the presence of functional groups and the overall molecular architecture. In related compounds, the presence of nitroxyl groups and their bond angles significantly affect the chemical behavior (Ogurtsov et al., 2018).

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)-5-(1-propoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-7-17-9(3)12-13-11(16-18-12)10-6-5-8(2)14-15-10/h5-6,9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENXMIPCTOTJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C1=NC(=NO1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-YL]pyridazine

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